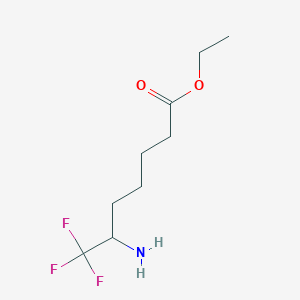

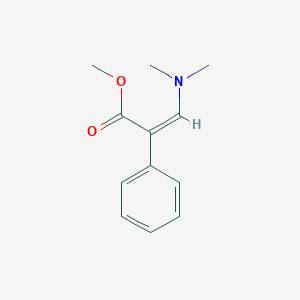

![molecular formula C15H20ClNO2 B2401904 Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride CAS No. 2503155-25-5](/img/structure/B2401904.png)

Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride” is a complex organic compound . It is related to the class of compounds known as bicycloheptanes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .Molecular Structure Analysis

The molecular structure of “Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride” is complex, with multiple stereocenters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .Applications De Recherche Scientifique

Conformational Analysis and Molecular Structure

A study on a conformationally restricted aspartic acid analogue revealed insights into the molecular structure and stereochemistry of the norbornyl group, demonstrating semi-extended conformations for the amino acid residue. This research helps in understanding molecular interactions and could guide the design of new molecules with specific biological activities (E. Buñuel, C. Cativiela, M. D. Díaz-de-Villegas, J. Gálvez, 1996).

Novel Synthetic Routes and Chemical Transformations

Research has been conducted on the reactions of levulinic acid with norbornane/ene amino acids, leading to the synthesis of complex structures such as methanodioxopyrrolo[1,2-a][3,1]benzoxazines. This work is pivotal for the development of new synthetic methodologies and the preparation of molecules with potential pharmaceutical applications (G. Stájer, A. Szabó, A. Csámpai, P. Sohår, 2004).

Development of Nucleoside Analogues

The synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol demonstrates the application of this compound in nucleoside analogue development. Such research is crucial for discovering new therapeutics, especially in antiviral and anticancer drug development (H. Hřebabecký, M. Masojídková, M. Dračínský, A. Holý, 2006).

Ring-Opening Polymerization

The design, synthesis, and ring-opening polymerization of functional cyclic esters research illustrate the use of this compound in creating hydrophilic aliphatic polyesters. This advancement in materials science could lead to the development of new biodegradable polymers with a wide range of applications, from medical devices to sustainable packaging materials (M. Trollsås, V. Lee, D. Mecerreyes, P. Löwenhielm, M. Möller, Robert D. Miller, J. Hedrick, 2000).

Amino Acid Transport Applications

Exploring the synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids compared to (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to membrane transport systems showcases the potential of these compounds in studying and manipulating cellular transport mechanisms, which is fundamental for drug delivery and targeting strategies (H. Christensen, M. Handlogten, J. Vadgama, E. de la Cuesta, P. Ballesteros, G. G. Trigo, C. Avendaño, 1983).

Propriétés

IUPAC Name |

benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2.ClH/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,16H2;1H/t11-,12+,13+,14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZPRJVBEUWLJM-PTJPHFKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

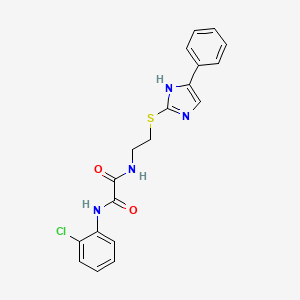

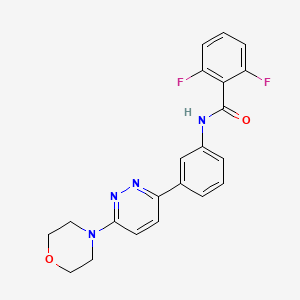

![4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2401824.png)

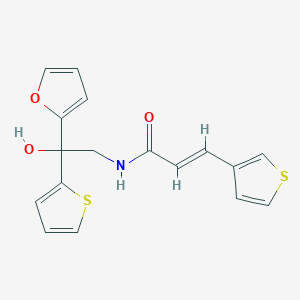

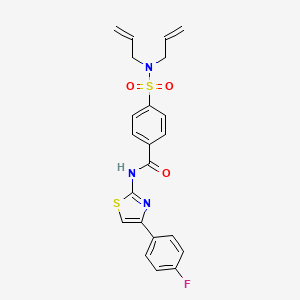

![6-Acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2401830.png)

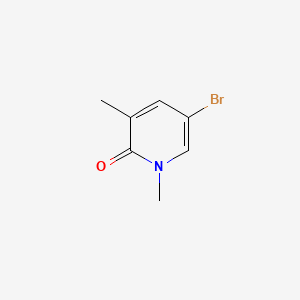

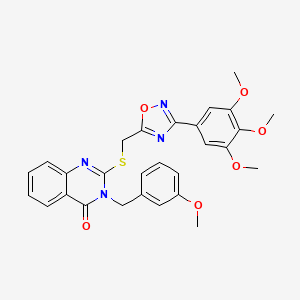

![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2401836.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2401841.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2401843.png)